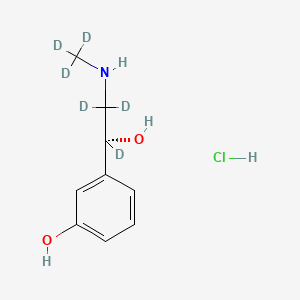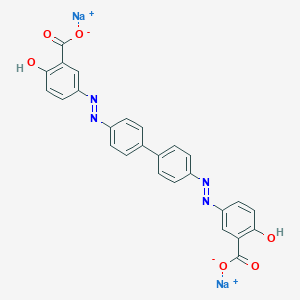
Chrysamine G disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a lipophilic compound that can penetrate the blood-brain barrier and is primarily used as a probe for amyloid deposition in Alzheimer’s disease . Chrysamine G binds to beta-amyloid fibrils, making it useful in quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysamine G is synthesized through a series of chemical reactions involving the coupling of 3-acetylamino-N,N-diethylaniline with 2-hydroxybenzoic acid. The process involves double nitriding and subsequent coupling reactions . The compound is then purified to achieve a high level of purity, typically ≥95% (HPLC) .
Industrial Production Methods
Industrial production of Chrysamine G involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Chrysamine G undergoes various chemical reactions, including:
Oxidation: Chrysamine G can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Chrysamine G can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chrysamine G has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying amyloid fibrils and protein aggregation.
Medicine: Utilized in pathological studies to quantify cerebral amyloid β deposition in Alzheimer’s disease.
Mechanism of Action
Chrysamine G exerts its effects by binding to beta-amyloid fibrils. This binding inhibits the aggregation of amyloid β, thereby reducing amyloid plaque formation in the brain. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting cerebral amyloid deposits . The molecular targets include beta-amyloid proteins, and the pathways involved are related to amyloid aggregation and deposition .
Comparison with Similar Compounds
Chrysamine G is compared with other similar compounds such as Congo red and curcumin analogs. Unlike Congo red, Chrysamine G is more lipophilic and can cross the blood-brain barrier more effectively . Curcumin analogs also show promise in inhibiting amyloid aggregation, but Chrysamine G has a higher affinity for beta-amyloid fibrils .
List of Similar Compounds
- Congo red
- Curcumin analogs
- Direct Blue 6
- Direct Blue 15
- Sudan Orange G
Chrysamine G stands out due to its high affinity for beta-amyloid fibrils and its ability to penetrate the blood-brain barrier, making it a valuable tool in Alzheimer’s disease research .
Properties
Molecular Formula |
C26H16N4Na2O6 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI Key |
AZOPGDOIOXKJRA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
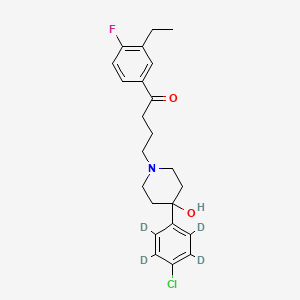
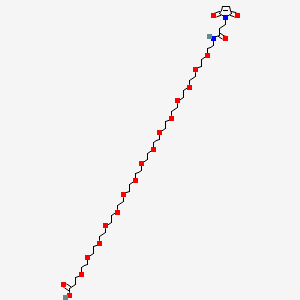
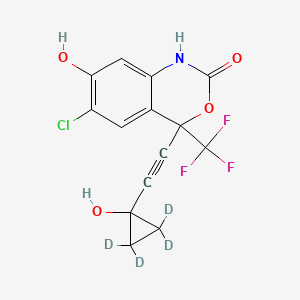
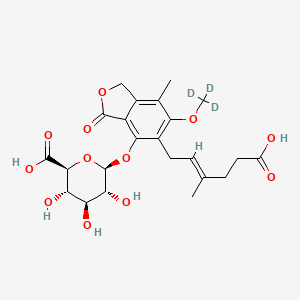
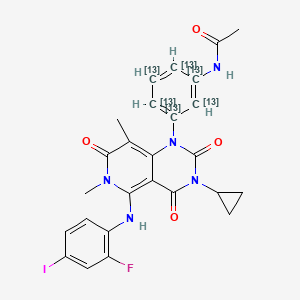
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)


